molecular formula C10H12N2O2S B1335013 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide CAS No. 56714-11-5

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide

Cat. No.: B1335013
CAS No.: 56714-11-5
M. Wt: 224.28 g/mol
InChI Key: NWKHHQLOAXTGLM-UHFFFAOYSA-N
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Description

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide is a versatile small molecule scaffold with a molecular formula of C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol This compound is known for its unique structure, which includes a thienoquinoxaline core with two oxygen atoms attached as dioxides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienoquinoxaline derivative with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxide groups to other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide is unique due to its specific combination of a thienoquinoxaline core and dioxide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1,3,3a,4,9,9a-hexahydrothieno[3,4-b]quinoxaline 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-15(14)5-9-10(6-15)12-8-4-2-1-3-7(8)11-9/h1-4,9-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKHHQLOAXTGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972159
Record name 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56714-11-5
Record name Thieno(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-, 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056714115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide
Reactant of Route 2
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide
Reactant of Route 3
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide
Reactant of Route 4
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide
Reactant of Route 5
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide
Reactant of Route 6
1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide

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